N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4OS/c1-10(20)19(9-8-18-7-3-6-16-18)14-17-13-11(15)4-2-5-12(13)21-14/h2-7H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIPGEVJKPRZRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCN1C=CC=N1)C2=NC3=C(C=CC=C3S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Ethyl Linker: The pyrazole ring is then alkylated with an appropriate ethylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Synthesis of the Benzothiazole Moiety: The benzothiazole ring is synthesized by the cyclization of 2-aminothiophenol with a fluorinated carboxylic acid or its derivative.
Coupling Reaction: The final step involves coupling the pyrazole-ethyl intermediate with the benzothiazole derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the ethyl linker, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can occur at the benzothiazole moiety or the acetamide group using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring or ethyl linker.
Reduction: Reduced forms of the benzothiazole moiety or acetamide group.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique combination of a pyrazole moiety and a fluorobenzo[d]thiazole group. The synthesis typically involves multi-step pathways that require careful control of reaction conditions, such as temperature and solvent choice. Common solvents include dimethylformamide and ethanol, with characterization methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) used to confirm the structure of the final product.
Biological Activities
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide exhibits several promising biological activities:
- Anticancer Properties : The compound has shown potential in targeting various cancer cell lines. Studies indicate that it may inhibit the proliferation of estrogen receptor-positive breast cancer cells (MCF7), suggesting its role as an anticancer agent .
- Antimicrobial Activity : Preliminary evaluations have indicated that derivatives of this compound possess antimicrobial properties against both Gram-positive and Gram-negative bacteria, along with antifungal activity .
- PPARγ Binding : The compound has been identified as a competitive binder to Peroxisome Proliferator-Activated Receptor gamma (PPARγ), which is crucial in metabolic diseases. Its binding affinity varies, with EC50 values ranging from 215 nM to 5.45 μM.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of this compound:
-
Synthesis and Characterization :
- A study focused on synthesizing this compound through a series of chemical reactions involving pyrazole and thiazole derivatives. Characterization was performed using NMR and MS techniques to confirm the molecular structure.
- Biological Evaluation :
-
Molecular Docking Studies :
- Molecular docking simulations have provided insights into the binding interactions between the compound and target proteins, enhancing our understanding of its mechanism of action in biological systems.
Mechanism of Action
The mechanism of action of N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and biological outcomes.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)acetamide: Lacks the fluorine atom on the benzothiazole ring.
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)acetamide: Contains a chlorine atom instead of a fluorine atom on the benzothiazole ring.
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide: Contains a methyl group instead of a fluorine atom on the benzothiazole ring.
Uniqueness
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide is unique due to the presence of the fluorine atom on the benzothiazole ring, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.
Biological Activity
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 293.35 g/mol. The compound consists of a pyrazole moiety linked to a benzothiazole structure, which is known for its significant biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄FN₃OS |
| Molecular Weight | 293.35 g/mol |
| CAS Number | 1172410-38-6 |
Synthesis
The synthesis of this compound typically involves several steps that include the formation of the pyrazole and benzothiazole components. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure of intermediates and final products .
Antimicrobial Activity
Research indicates that compounds containing benzothiazole derivatives exhibit antimicrobial properties. In vitro studies have demonstrated that this compound shows significant activity against various bacterial strains, including E. coli and Staphylococcus aureus. The presence of the fluorine atom in the structure enhances its potency against these pathogens .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In a study assessing the inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), it exhibited promising results comparable to standard anti-inflammatory drugs . This suggests potential applications in treating inflammatory diseases.
Anticancer Potential
The anticancer activity of this compound has been explored through various assays. The compound has shown efficacy against several cancer cell lines, including breast and colon cancer cells. Mechanistic studies suggest that it may induce apoptosis through the activation of caspases and modulation of cell cycle regulators .
Structure-Activity Relationships (SAR)
The SAR analysis indicates that modifications on the pyrazole and benzothiazole rings significantly influence biological activity. For instance, the introduction of electron-withdrawing groups at specific positions enhances antimicrobial potency while maintaining low cytotoxicity in mammalian cells .
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Thiazole Derivatives : A series of thiazole derivatives were synthesized and evaluated for their antimalarial activity, demonstrating that structural modifications can lead to enhanced efficacy against Plasmodium falciparum while minimizing toxicity .
- Leishmanicidal Activity : Hybrid compounds similar to this compound have shown promising results against Leishmania species, indicating potential for developing new treatments for leishmaniasis .
Q & A
Q. What are the recommended synthetic routes for N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide, and how can purity be validated?
Answer:
- Synthetic Routes : The compound can be synthesized via nucleophilic substitution or condensation reactions. For analogous acetamide derivatives, methods involve reacting a fluorobenzo[d]thiazol-2-amine precursor with activated pyrazole-ethyl intermediates in polar aprotic solvents (e.g., DMF or DMSO) under reflux, often with catalysts like K₂CO₃ or triethylamine .
- Purity Validation :
- Spectroscopy : Use -NMR and -NMR to confirm structural integrity by matching proton environments (e.g., aromatic protons at δ 6.5–8.5 ppm for fluorobenzo[d]thiazole and pyrazole moieties) .
- Elemental Analysis : Compare experimental C/H/N percentages with theoretical values (e.g., deviations <0.3% indicate high purity) .
- Chromatography : Employ HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity (>95%) .
Q. How can X-ray crystallography be applied to determine the molecular structure of this compound?
Answer :
- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts .
- Refinement : Process data with SHELXL (via Olex2 or SHELXTL interfaces) to solve the structure. Key parameters include R-factor (<5%), wR₂ (<12%), and goodness-of-fit (~1.05) .
- Validation : Cross-check bond lengths (e.g., C–N: ~1.34 Å, C–S: ~1.74 Å) and angles against similar benzo[d]thiazole derivatives .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Answer :
- Modification Strategies :
- Pyrazole Substitution : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the pyrazole 3-position to enhance electrophilicity and target binding .
- Fluorobenzo[d]thiazole Modifications : Replace the 4-fluoro group with bulkier halogens (e.g., Cl, Br) to probe steric effects on receptor interactions .
- Biological Assays :
Q. How should researchers resolve contradictions in biological activity data across studies?
Answer :
Q. What computational tools are recommended for predicting pharmacokinetic properties?
Answer :
- ADMET Prediction : Use SwissADME or pkCSM to estimate:
- Metabolic Stability : Simulate cytochrome P450 interactions (CYP3A4, CYP2D6) using StarDrop’s IsoPrime module .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
